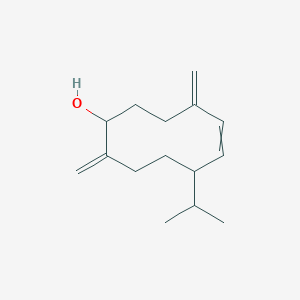
4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound with a unique structure characterized by a cyclodecane ring with isopropyl and methylene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the isopropyl group, followed by a series of cyclization and reduction steps to form the cyclodecane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into saturated alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enone: A ketone derivative with similar structural features.
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-ene: A hydrocarbon with a similar cyclodecane ring but lacking the hydroxyl group.
Uniqueness
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
65882-79-3 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3 |
Clave InChI |
OSSWBZXPRYZGRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


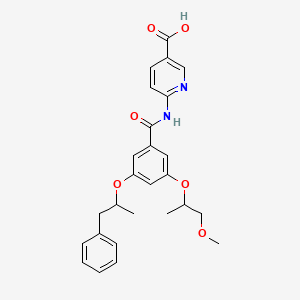
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
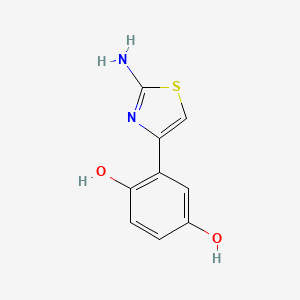
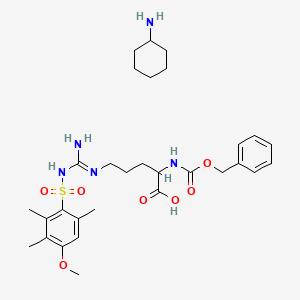

![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
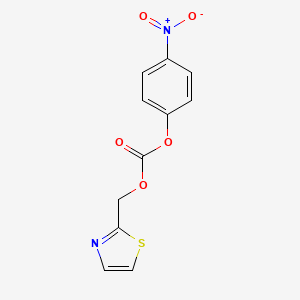
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

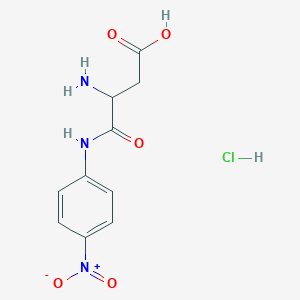
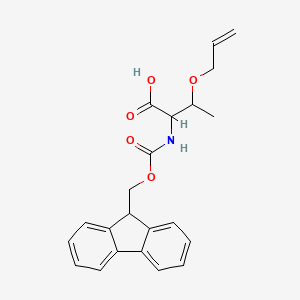
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)

